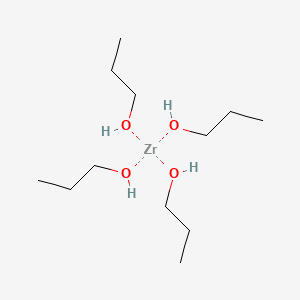
Zirconium n-propoxide
Cat. No. B8800253
M. Wt: 331.60 g/mol
InChI Key: HMRSJGJPKBZWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04599451
Procedure details


To phenol (35.3 g, 0.37 moles) was added 10.6 g of zirconium n-propoxide in n-propanol consisting of 21.6% zirconium (0.025 mole) and 10.8% free n-propanol. The mixture was distilled at atmospheric pressure removing n-propanol. Ethyl disulfide (30.6 g, 0.25 moles) was added, and the mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 6.5 hours during which temperature slowly increased to 200° C. Distillation of the mixture at 0.5 mm mercury to a maximum head temperature of 84° C. yielded 31.7 g of distillate. GC analysis indicated the distillate contained 12.4 g of phenol (35% recovered) and 15.9 g of ortho-(ethylthio)phenol (41% yield).






Name
zirconium
Quantity
0.025 mol
Type
catalyst
Reaction Step Five


Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([S:10]SCC)[CH3:9].C(S)C>C(O)CC.CCCO.CCCO.CCCO.CCCO.[Zr].[Zr]>[CH2:8]([S:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:9] |f:4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCO.CCCO.CCCO.CCCO.[Zr]
|
Step Two
|
Name
|
|
|
Quantity
|
30.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)SSCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S
|
Step Four
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Five
|
Name
|
zirconium
|
|
Quantity
|
0.025 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zr]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was distilled at atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing n-propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed continuously by distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued for a total of 6.5 hours during which temperature
|
|
Duration
|
6.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the mixture at 0.5 mm mercury to a maximum head temperature of 84° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 31.7 g of distillate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)SC1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.9 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
